2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid
Overview
Description
2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid is a complex organic compound that features a dibenzofuran moiety fused with a phthalimide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the dibenzofuran core, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The phthalimide moiety is then introduced through a series of condensation reactions, often involving reagents such as phthalic anhydride and amines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The phthalimide ring can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The phthalimide structure can inhibit enzymes by binding to their active sites, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler structure with similar aromatic properties.
Phthalimide: Shares the phthalimide moiety but lacks the dibenzofuran structure.
Naphthalimide: Similar in structure but contains a naphthalene ring instead of dibenzofuran.
Uniqueness
2-(3-Dibenzofuranyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid is unique due to the combination of the dibenzofuran and phthalimide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-dibenzofuran-3-yl-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5/c23-19-15-7-5-11(21(25)26)9-16(15)20(24)22(19)12-6-8-14-13-3-1-2-4-17(13)27-18(14)10-12/h1-10H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKFRFYLEWZMSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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